Benzoxazole, 2-(1-ethylpropyl)-
Description
Contextualization of Benzoxazole (B165842) Scaffolds in Contemporary Organic Chemistry Research
The study of heterocyclic compounds is fundamental to organic chemistry, with a rich history of discovery and innovation. mdpi.comnih.gov These cyclic molecules, containing at least one atom other than carbon within their ring structure, are ubiquitous in nature and form the backbone of many pharmaceuticals and functional materials. nih.gov
The journey of heterocyclic chemistry began in the 19th century, running parallel to the development of organic chemistry as a whole. Early discoveries of simple heterocycles laid the groundwork for understanding their unique properties and reactivity. The continuous evolution of this field has been marked by the development of novel synthetic methods and a deeper understanding of structure-activity relationships, which has been pivotal in the creation of new therapeutic agents and advanced materials. nih.govnumberanalytics.com
The synthesis of the benzoxazole nucleus has been a focal point of extensive research, leading to a multitude of synthetic strategies. rsc.org Traditional methods often involve the condensation of o-aminophenols with carboxylic acids or their derivatives. google.com However, contemporary research has ushered in more sophisticated and efficient approaches. rsc.org
Modern synthetic advancements include:
Catalytic Cross-Coupling Reactions: These methods have enabled the introduction of a wide array of substituents onto the benzoxazole core with high precision and efficiency.
C-H Bond Activation/Functionalization: This powerful strategy allows for the direct modification of the benzoxazole scaffold, offering a more atom-economical and streamlined approach to derivatization.
Green Chemistry Approaches: The development of environmentally benign methods, such as the use of green catalysts and solvent-free conditions, has become a significant trend in benzoxazole synthesis. nih.gov
These advancements have not only facilitated the synthesis of known benzoxazole derivatives but have also opened doors to the creation of novel and structurally diverse molecules.
Research Significance of Benzoxazole, 2-(1-ethylpropyl)- within Heterocyclic Compound Studies
While extensive research has been conducted on the benzoxazole scaffold, specific investigations into "Benzoxazole, 2-(1-ethylpropyl)-" are limited. Its significance is therefore largely inferred from the well-established chemistry of the broader class of 2-alkyl-benzoxazoles. The 1-ethylpropyl group, a branched alkyl substituent, introduces specific steric and electronic properties that can influence the molecule's reactivity and potential applications.
| Property | Value |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Boiling Point (Predicted) | 259.7 ± 9.0 °C |
| Density (Predicted) | 1.036 ± 0.06 g/cm³ |
| XlogP (Predicted) | 3.6 |
Table 1: Physicochemical Properties of Benzoxazole, 2-(1-ethylpropyl)-. Data sourced from PubChem and ChemicalBook. chemicalbook.comuni.lu
The reactivity of 2-alkyl-benzoxazoles is a subject of ongoing research. The alkyl group at the 2-position is known to be susceptible to various chemical transformations, making these compounds valuable synthetic intermediates.
Key Reactivity Patterns of 2-Alkyl-Benzoxazoles:
Deprotonation and Alkylation: The protons on the α-carbon of the alkyl substituent can be removed by a strong base, generating a nucleophilic species that can react with various electrophiles. This allows for the elongation and functionalization of the alkyl chain.
Oxidation: The alkyl group can be oxidized to introduce carbonyl or hydroxyl functionalities, further expanding the synthetic utility of the benzoxazole core.
C-H Activation: Recent advancements have demonstrated the potential for direct functionalization of the C-H bonds within the alkyl group, offering novel pathways to more complex structures.
For "Benzoxazole, 2-(1-ethylpropyl)-", the methine proton on the carbon adjacent to the benzoxazole ring is the most likely site for deprotonation, leading to a stabilized carbanion. This reactivity opens up avenues for introducing a variety of substituents at this position, thereby creating novel structural motifs.
The ability to functionalize the 2-alkyl group makes compounds like "Benzoxazole, 2-(1-ethylpropyl)-" valuable as synthetic intermediates. The benzoxazole moiety itself can be considered a stable protecting group for a carboxylic acid, which can be unmasked under specific conditions. More importantly, the functionalized alkyl chain can participate in further reactions to build more elaborate molecular architectures.
The branched nature of the 1-ethylpropyl group in "Benzoxazole, 2-(1-ethylpropyl)-" could be strategically employed in the synthesis of complex natural products or pharmacologically active molecules where such a specific steric and electronic profile is required. The reactivity at the α-carbon allows for the connection of this benzoxazole unit to other molecular fragments, making it a useful building block in a modular synthetic approach.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73713-91-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-pentan-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
RDAXMDUCABQPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Benzoxazole, 2 1 Ethylpropyl
Classical and Contemporary Synthetic Routes to the Benzoxazole (B165842) Core
The formation of the benzoxazole ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent approaches.
Cyclocondensation Reactions Employing Ortho-aminophenols
The most traditional and widely employed method for synthesizing the benzoxazole core is the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivatives. nih.govjetir.org This approach involves the reaction of the amino and hydroxyl groups of the o-aminophenol with a carbonyl-containing substrate, leading to the formation of the oxazole (B20620) ring fused to the benzene (B151609) ring. The reaction can be promoted by various catalysts, including Brønsted or Lewis acids, and can be performed under different reaction conditions, including microwave irradiation and solvent-free systems. jetir.orgacs.orgnih.gov For instance, the condensation of o-aminophenols with aldehydes is a common route, often facilitated by an oxidizing agent to form the final benzoxazole product. nih.govnih.gov The general mechanism for benzoxazole synthesis from o-aminophenol is depicted below. rsc.org
General Mechanism for Benzoxazole Synthesis
This method's versatility allows for the use of various aldehydes, ketones, acids, and acid derivatives as coupling partners, providing access to a wide array of 2-substituted benzoxazoles. rsc.org
Metal-Catalyzed Cross-Coupling Strategies in Benzoxazole Formation
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. Copper-catalyzed and palladium-catalyzed reactions are particularly prominent in this area.
One notable strategy involves the copper-catalyzed intramolecular C-O bond formation from N-(2-halophenyl)amides. organic-chemistry.org This reaction proceeds via an oxidative addition of the copper catalyst to the carbon-halogen bond, followed by intramolecular cyclization. Similarly, iron-catalyzed domino C-N/C-O cross-coupling reactions have been developed for the synthesis of 2-arylbenzoxazoles, offering a more environmentally friendly alternative to palladium and copper catalysts. nih.govrsc.orgnih.gov
Palladium catalysis has also been instrumental in developing novel routes to functionalized benzoxazoles. For example, Pd-catalyzed ortho C-H functionalization of 2-amidophenols allows for the direct introduction of substituents at specific positions on the benzoxazole ring system. nitrkl.ac.in
Domino and Multicomponent Reactions for Benzoxazole Annulation
Domino and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like benzoxazoles in a single synthetic operation. rsc.orgrsc.org These reactions involve a cascade of transformations where the product of one step becomes the substrate for the next, avoiding the need for isolation of intermediates.
An example of a domino reaction is the iron-catalyzed C-N/C-O cross-coupling mentioned earlier, which combines two separate bond-forming events in one pot. nih.govrsc.orgnih.gov Multicomponent reactions, on the other hand, bring together three or more starting materials in a single reaction vessel to form the final product. For the synthesis of benzoxazoles, MCRs have been developed that utilize catechols, ammonium (B1175870) acetate, and aldehydes, catalyzed by an Fe(III)-salen complex. acs.org Another approach involves a copper-catalyzed multicomponent reaction that is believed to proceed via a phenoxyl radical complex. rsc.orgrsc.org These methods are highly valued for their efficiency and ability to generate molecular diversity.
Specific Methodologies for the Introduction of the 2-(1-ethylpropyl)- Substituent
To synthesize Benzoxazole, 2-(1-ethylpropyl)-, the specific alkyl group must be incorporated at the C2 position of the benzoxazole ring. This can be achieved through two primary strategies: incorporating the substituent before or during the ring-forming reaction, or by functionalizing the pre-formed benzoxazole ring.
Acylation and Subsequent Cyclization Strategies
A straightforward method to introduce the 2-(1-ethylpropyl) group is through the acylation of o-aminophenol with 2-ethylbutyric acid or its derivatives, such as 2-ethylbutyryl chloride, followed by cyclization. youtube.comyoutube.comyoutube.com The initial acylation forms an N-(2-hydroxyphenyl)-2-ethylbutyramide intermediate. This intermediate can then undergo intramolecular cyclization to yield the desired Benzoxazole, 2-(1-ethylpropyl)-. The cyclization step can be promoted by heat or by using a dehydrating agent or a catalyst.
This approach is advantageous as it directly installs the desired substituent at the C2 position during the construction of the benzoxazole core. The choice of the acylating agent and the cyclization conditions can be optimized to achieve high yields of the final product.
Post-Cyclization Functionalization Approaches at the C2 Position
An alternative strategy involves the functionalization of a pre-formed benzoxazole ring at the C2 position. This approach typically starts with a benzoxazole that has a reactive group at the C2 position, or with the parent benzoxazole itself, which can undergo C-H functionalization.
Direct C-H functionalization of the benzoxazole core at the C2 position has been an area of active research. nih.gov However, this can be challenging and may require specific directing groups or catalysts. nitrkl.ac.in A more common approach is to start with a 2-halo-benzoxazole and perform a cross-coupling reaction with a suitable organometallic reagent containing the 1-ethylpropyl group.
Another possibility is the functionalization of a 2-unsubstituted benzoxazole via lithiation at the C2 position followed by quenching with an electrophile. This method has been successfully applied in continuous flow reactors for the synthesis of highly functionalized benzoxazoles. nih.govfigshare.com The unstable lithiated intermediate is generated and immediately reacted with an electrophile, such as an alkyl halide corresponding to the 1-ethylpropyl group, to afford the desired product.
Green Chemistry Principles and Sustainable Synthetic Approaches for Benzoxazoles
The application of green chemistry principles to the synthesis of benzoxazoles aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, the development of recyclable catalysts, and the design of reactions with high atom economy. Traditional methods for benzoxazole synthesis often require harsh conditions, such as high temperatures and the use of strong acids, which can be environmentally detrimental. rsc.orgbeilstein-journals.org Modern approaches seek to overcome these limitations through innovative and sustainable techniques.
Solvent-Free Reaction Environments and Aqueous Media Applications
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions and the use of water as a solvent are highly desirable alternatives.
Solvent-Free Synthesis:
Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, faster reaction times. A variety of catalysts have been shown to be effective under these conditions for the synthesis of benzoxazoles. For instance, a Brønsted acidic ionic liquid gel has been utilized as an efficient and recyclable heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes at 130°C, achieving high yields. acs.orgnih.govnih.gov This method is attractive due to the simple work-up and the reusability of the catalyst for up to five cycles without significant loss of activity. acs.orgnih.gov
Another solvent-free approach involves the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) under ultrasound irradiation. nih.gov This method allows for the synthesis of benzoxazoles in as little as 30 minutes with yields up to 90%, and the catalyst can be easily recovered using a magnet. nih.gov Grinding techniques using a mortar and pestle with a non-toxic catalyst like potassium ferrocyanide have also demonstrated the rapid, solvent-free synthesis of benzoxazoles at room temperature in under two minutes. nih.gov Additionally, silica-supported sodium hydrogen sulphate has been employed as a reusable, eco-friendly catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions. researchgate.net
Aqueous Media Applications:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzoxazoles in aqueous media has been successfully demonstrated. One method employs samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes under mild conditions in water. organic-chemistry.orgchemicalbook.com The use of Ag@TiO2 nanocomposites as a catalyst also enables the one-pot synthesis of 2-arylbenzoxazole derivatives in an aqueous environment. ijpbs.com These aqueous methods represent a significant step towards more sustainable chemical manufacturing.
Catalyst Development for Enhanced Atom Economy
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The development of novel catalysts is crucial for maximizing atom economy in benzoxazole synthesis.
Heterogeneous Catalysts:
Heterogeneous catalysts are preferred in green synthesis as they can be easily separated from the reaction mixture and reused. Several innovative heterogeneous catalysts have been developed for benzoxazole synthesis.
Metal-Organic Frameworks (MOFs): A desolvated manganese-based MOF (Mn-TPADesolv) has been shown to be a highly effective and robust heterogeneous catalyst for the reaction of o-aminophenol with various aldehydes. rsc.org This catalyst functions at a low temperature of 30°C in ethanol, achieving high turnover numbers (TON) and turnover frequencies (TOF), and can be recycled up to 30 times without losing its catalytic performance. rsc.org
Nanoparticle Catalysts: Copper(II) ferrite (B1171679) nanoparticles have been used for the sustainable synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org Copper nanoparticles have also been used in a one-pot synthesis from o-bromoanilines and acyl chlorides. ijpbs.comnih.gov Furthermore, a catalyst comprising silver-palladium nanoparticles on oxygen-deficient tungsten-oxide nanorods has been developed for the synthesis of benzoxazoles from formic acid, nitrobenzene, and an aldehyde at a lower temperature of 80°C. brown.edu
Ionic Liquid Gels: As mentioned previously, Brønsted acidic ionic liquid gels have been used as recyclable catalysts under solvent-free conditions, demonstrating high yields and ease of separation. acs.orgnih.gov
Electrochemical Methods:
Electrosynthesis offers a green and atom-economical alternative to traditional chemical synthesis. An electrochemical method for the synthesis of 2-arylbenzoxazoles has been developed via the oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines. rsc.org This method proceeds under mild and green conditions without the need for a catalyst and generates the product through an efficient ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism. rsc.org
The following table summarizes various catalytic systems used in the green synthesis of benzoxazoles:
| Catalyst System | Reactants | Reaction Conditions | Key Advantages |
| Brønsted Acidic Ionic Liquid Gel acs.orgnih.govnih.gov | 2-Aminophenol (B121084), Aldehydes | Solvent-free, 130°C | High yield, recyclable catalyst, simple workup |
| Magnetic Nanoparticle-supported Lewis Acidic Ionic Liquid (LAIL@MNP) nih.gov | 2-Aminophenols, Aromatic Aldehydes | Solvent-free, Ultrasound, 70°C | Rapid reaction, high yield, easy catalyst recovery |
| Potassium Ferrocyanide nih.gov | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, Grinding, Room Temperature | Fast, high yield, non-toxic catalyst |
| Manganese-based Metal-Organic Framework (Mn-TPADesolv) rsc.org | o-Aminophenol, Aldehydes | Ethanol, 30°C | High TON/TOF, excellent recyclability |
| Silver-Palladium Nanoparticles on Tungsten-Oxide brown.edu | Formic Acid, Nitrobenzene, Aldehyde | 80°C | Lower reaction temperature, environmentally benign starting materials |
| Electrochemical Synthesis rsc.org | 3,5-di-tert-butylcatechol, Benzylamines | Mild, catalyst-free | Atom economical, green conditions |
Biocatalytic Transformations in Benzoxazole Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. While the application of biocatalysis specifically for the synthesis of 2-(1-ethylpropyl)benzoxazole is not documented, the principles can be applied to the broader class of benzoxazoles. Enzymes offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing waste. The development of specific enzymes for the key bond-forming reactions in benzoxazole synthesis, such as the condensation of 2-aminophenol with a suitable carboxylic acid or aldehyde derivative of 2-ethylbutanoic acid, represents a promising future direction for the sustainable production of this and other benzoxazole compounds.
Mechanistic Investigations and Reactivity Studies of Benzoxazole, 2 1 Ethylpropyl
Reaction Mechanisms Governing Benzoxazole (B165842), 2-(1-ethylpropyl)- Formation
The synthesis of 2-substituted benzoxazoles, including the 2-(1-ethylpropyl) derivative, is most commonly achieved through the condensation of 2-aminophenol (B121084) with a suitable carboxylic acid derivative or aldehyde. beilstein-journals.org Various methods have been developed to facilitate this transformation, often employing catalysts to achieve high yields under mild conditions.
A prevalent method involves the reaction of 2-aminophenol with 2-ethylpentanoic acid or its derivatives. The reaction typically proceeds via a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination. nih.gov For instance, the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) can activate a tertiary amide, which then reacts with 2-aminophenol to form the benzoxazole ring system. nih.gov Alternative one-pot syntheses may utilize different coupling agents and catalysts to achieve the desired product. researchgate.net
Kinetic and Thermodynamic Aspects of Cyclization Pathways
Table 1: General Conditions for 2-Alkylbenzoxazole Synthesis
| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminophenol, 2-Ethylpentanoic Acid | Methanesulfonic acid | - | Ambient | Good | google.com |
| 2-Aminophenol, 2-Ethylpentanoyl chloride | Cs₂CO₃, CuI, 1,10-phenanthroline | Toluene | Microwave | Good | organic-chemistry.org |
| 2-Aminophenol, N,N-Dimethyl-2-ethylpentanamide | Tf₂O, 2-Fluoropyridine | DCM | Room Temp | High | nih.gov |
| 2-Aminophenol, 2-Ethylpentanal | Samarium triflate | Water | Mild | High | organic-chemistry.org |
This table presents generalized conditions based on syntheses of analogous 2-alkylbenzoxazoles.
Role of Intermediates in Ring Closure Processes
The formation of Benzoxazole, 2-(1-ethylpropyl)- proceeds through several key intermediates. In a typical reaction between 2-aminophenol and an activated carboxylic acid derivative, the initial step is the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon. This forms an N-acylated 2-aminophenol intermediate.
Subsequent intramolecular cyclization occurs via the attack of the hydroxyl group onto the imine or activated carbonyl carbon, forming a dihydrobenzoxazole intermediate (a benzoxazoline). This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final aromatic benzoxazole product. nih.gov
In syntheses starting from amides activated by Tf₂O, a proposed mechanism involves the formation of a highly reactive amidinium salt intermediate. The amino group of 2-aminophenol attacks this intermediate, leading to a species that then undergoes intramolecular cyclization and subsequent elimination to afford the benzoxazole. nih.gov
Electrophilic and Nucleophilic Reactivity at the Benzoxazole, 2-(1-ethylpropyl)- Core
The reactivity of the benzoxazole core is dictated by the electron distribution within the fused ring system. The presence of the heteroatoms and the aromatic nature of the molecule influence its susceptibility to electrophilic and nucleophilic attack.
Regioselectivity in Electrophilic Aromatic Substitution
Theoretical and experimental studies on related heterocyclic systems suggest that the positions ortho and para to the oxygen atom (positions 7 and 5) are generally activated towards electrophilic attack, while the positions ortho and para to the nitrogen atom (positions 4 and 6) are also potential sites of substitution. libretexts.orgyoutube.com The 2-(1-ethylpropyl) group, being an alkyl group, is an electron-donating group by induction, which further activates the benzoxazole ring towards electrophilic substitution. It is generally considered an ortho/para director. youtube.com However, its influence on the regioselectivity of the benzene (B151609) part of the benzoxazole is transmitted through the heterocyclic ring. Computational studies are often employed to predict the most likely sites of electrophilic attack by analyzing the distribution of electron density and the stability of the resulting sigma complexes (arenium ions). rhhz.net
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzoxazole, 2-(1-ethylpropyl)-
| Electrophile | Predicted Major Product(s) | Rationale |
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 6-Nitro and/or 5-Nitro derivatives | Combination of directing effects of the fused oxazole (B20620) ring and the activating 2-alkyl group. libretexts.orgyoutube.com |
| Halogen (e.g., Br₂/FeBr₃) | 6-Bromo and/or 5-Bromo derivatives | The fused oxazole ring directs substitution, with the alkyl group enhancing reactivity. libretexts.org |
| Acylating Agent (e.g., RCOCl/AlCl₃) | 6-Acyl and/or 5-Acyl derivatives | Friedel-Crafts acylation is expected to follow the general directing effects of the benzoxazole system. |
Predictions are based on general principles of electrophilic aromatic substitution on substituted benzene and benzoxazole systems.
Nucleophilic Attack and Ring-Opening Processes
The benzoxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is bonded to both nitrogen and oxygen. This position is electron-deficient and can be attacked by strong nucleophiles. Such an attack can lead to ring-opening of the oxazole moiety.
For instance, the reaction of certain benzoxazole derivatives with strong nucleophiles can result in the cleavage of the C-O bond of the oxazole ring. researchgate.net The 1-ethylpropyl group at the C2 position does not significantly alter the inherent electrophilicity of this carbon, though it may provide some steric hindrance to an incoming nucleophile. Ring-opening reactions are often facilitated by activation of the benzoxazole ring, for example, by quaternization of the nitrogen atom, which significantly increases the electrophilicity of the C2 carbon.
Advanced Oxidation and Reduction Chemistry of Benzoxazole, 2-(1-ethylpropyl)-
The oxidation and reduction chemistry of benzoxazoles can involve both the heterocyclic and the benzene portions of the molecule.
Oxidation:
The benzoxazole ring is relatively stable to mild oxidizing agents. However, under more forceful conditions, oxidation can occur. The benzene ring can be oxidized to quinone-like structures, or degradation of the entire molecule can take place. The nitrogen atom in the oxazole ring is a potential site for N-oxidation to form an N-oxide, although this is less common for benzoxazoles compared to other nitrogen-containing heterocycles. The 1-ethylpropyl substituent is an aliphatic chain and could be susceptible to oxidation at the tertiary carbon atom under specific conditions, potentially leading to a hydroperoxide or alcohol.
Reduction:
Reduction of the benzoxazole system can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can reduce the benzene ring, leading to a tetrahydrobenzoxazole derivative. The oxazole ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions. However, more potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia (B1221849) (Birch reduction), could potentially effect reduction of the heterocyclic ring or the benzene ring. A reduction reaction involves a decrease in the oxidation state of an atom. libretexts.orgkhanacademy.orgyoutube.combccampus.ca
Chemoselective Functional Group Transformations
Detailed studies focusing specifically on the chemoselective functional group transformations of the 1-ethylpropyl substituent in Benzoxazole, 2-(1-ethylpropyl)- are not extensively documented in peer-reviewed literature. However, based on the general reactivity of alkyl groups adjacent to azole rings, certain transformations can be predicted. The C-H bonds of the alkyl group at the 2-position are activated by the adjacent electron-withdrawing benzoxazole ring, making them susceptible to certain reactions.
Functionalization of alkyl groups at the C2 position of benzoxazoles is a challenging task due to the potential for the nitrogen atom of the azole to coordinate with metal catalysts. thieme-connect.de Nevertheless, methods for the α-functionalization of 2-alkyl(benz)azoles have been developed. For instance, α-arylation of 2-methylbenzazoles has been achieved using palladium catalysis, indicating the feasibility of forming new carbon-carbon bonds at the carbon adjacent to the benzoxazole ring. thieme-connect.de It can be inferred that similar transformations could be applied to the 1-ethylpropyl group, although the steric hindrance of the secondary alkyl group might influence the reaction efficiency and regioselectivity.
Another potential transformation involves the oxidation of the alkyl side chain. While specific examples for Benzoxazole, 2-(1-ethylpropyl)- are not available, the general principles of organic chemistry suggest that under appropriate oxidizing conditions, the benzylic-like position of the 1-ethylpropyl group could be a target for oxidation.
Redox Behavior and Electron Transfer Pathways
The redox behavior of benzoxazole derivatives is an area of active research, particularly in the context of developing redox-active organic materials for applications such as batteries. acs.orgnih.gov The benzoxazole moiety itself can undergo redox processes. Theoretical and experimental studies on various benzoxazole derivatives have shown that they can be both oxidized and reduced. acs.orgnih.gov
For instance, pyridinium-benzoxazole-based polymers have been investigated as anode materials for organic batteries. These materials exhibit two distinct redox processes corresponding to the reduction of the monovalent cation to a radical and further to a monovalent anion. acs.org While these studies focus on more complex derivatives, they establish the fundamental redox activity of the benzoxazole core.
In the case of Benzoxazole, 2-(1-ethylpropyl)- , the 1-ethylpropyl group is primarily an electron-donating group, which would be expected to influence the redox potentials of the benzoxazole ring system. Generally, electron-donating groups would make the ring easier to oxidize and harder to reduce.
Photoinduced electron transfer is another relevant process. Studies on 2-(4-chlorophenyl)benzoxazole have demonstrated that electron transfer can occur from amines to the excited state of the benzoxazole derivative, leading to subsequent chemical reactions like dehalogenation. acs.org This highlights the ability of the benzoxazole system to participate in electron transfer pathways when appropriately activated, for example, by light.
A summary of representative redox potentials for benzoxazole-based systems is presented below. It is important to note that these values are for different derivatives and serve to illustrate the general redox behavior.
| Compound/System | Redox Process | Potential (V) vs. Ref. | Source |
| Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) | Oxidation | -1.03 | vs Ag/AgNO₃ acs.org |
| Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) | Reduction | -1.81 | vs Ag/AgNO₃ acs.org |
| Dinuclear Pt(II/III) complexes with benzoxazole-2-thiolate | Pt(II)/Pt(III) oxidation | - | rsc.org |
Transition Metal-Mediated Transformations Involving Benzoxazole, 2-(1-ethylpropyl)-
Transition metal catalysis is a powerful tool for the functionalization of heterocyclic compounds like benzoxazoles. The focus is often on the activation of C-H bonds, either on the benzoxazole core or on substituents, and on cross-coupling reactions to build more complex molecules.
Cross-Coupling Reactions at the Benzoxazole Scaffold
Cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For benzoxazole derivatives, these reactions are typically used to introduce substituents at various positions of the heterocyclic core. To perform a cross-coupling reaction, a leaving group (e.g., a halogen) is usually required on the benzoxazole ring.
While there is no specific literature on cross-coupling reactions performed on a pre-existing Benzoxazole, 2-(1-ethylpropyl)- molecule, it is conceivable to synthesize a halogenated version of this compound and then use it in standard cross-coupling protocols like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. The success of such reactions would depend on the position of the halogen and the specific reaction conditions.
The more common approach found in the literature is the synthesis of 2-substituted benzoxazoles, including those with alkyl groups, via cross-coupling reactions. For example, 2-alkylbenzoxazoles can be synthesized through the coupling of 2-chlorobenzoxazole (B146293) with alkyl Grignard reagents.
The following table presents typical conditions for cross-coupling reactions that could be adapted for the synthesis or functionalization of benzoxazole derivatives.
| Reaction Name | Catalyst | Nucleophile | Electrophile | Typical Conditions | Source |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Aryl halide | Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | nih.gov |
| Heck | Pd(OAc)₂ | Alkene | Aryl halide | Base (e.g., Et₃N), Solvent (e.g., DMF) | mdpi.com |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amine | Aryl halide | Ligand (e.g., BINAP), Base (e.g., NaOtBu) | nih.gov |
| Negishi | Pd(PPh₃)₄ | Organozinc reagent | Aryl halide | Solvent (e.g., THF) | nih.gov |
Rational Design and Synthesis of Functionalized Benzoxazole, 2 1 Ethylpropyl Analogues
Strategies for Peripheral Functionalization of the Benzoxazole (B165842) Ring System
The benzoxazole core is amenable to a variety of electrophilic substitution reactions, allowing for the introduction of diverse functional groups onto the aromatic ring. These modifications can significantly influence the molecule's biological activity and material properties.
Halogenation, Nitration, and Sulfonation Methodologies
The introduction of halogen, nitro, and sulfo groups onto the benzoxazole ring can dramatically alter its electronic properties and provide handles for further synthetic transformations.
Halogenation: The direct halogenation of the benzoxazole ring system can be achieved using various reagents and conditions. Bromination and chlorination are the most common halogenation reactions. For instance, the bromination of a 2-alkylbenzoxazole can be carried out using bromine in a suitable solvent like acetic acid or carbon tetrachloride. The position of halogenation is directed by the existing substituents on the benzene (B151609) ring. Typically, electrophilic substitution on the benzoxazole ring occurs at positions 5 and/or 7.
Nitration: Nitration of benzoxazoles is a well-established method for introducing a nitro group, a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group. researchgate.netnih.gov The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The conditions must be carefully controlled to avoid over-nitration or degradation of the starting material. For "Benzoxazole, 2-(1-ethylpropyl)-", nitration would likely yield a mixture of 5-nitro and 7-nitro isomers, with the potential for dinitration under harsher conditions.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can enhance the water solubility of the benzoxazole derivative and provide a site for further functionalization. Sulfonation is typically achieved by treating the benzoxazole with fuming sulfuric acid (oleum) or chlorosulfonic acid. google.com The reaction with chlorosulfonic acid, followed by quenching with a halogenating agent like thionyl chloride, can yield the corresponding sulfonyl chloride, a valuable intermediate for the synthesis of sulfonamides. google.com
Table 1: Representative Conditions for Peripheral Functionalization of 2-Alkylbenzoxazoles
| Functionalization | Reagents and Conditions | Expected Product(s) for 2-(1-ethylpropyl)benzoxazole | Reference(s) |
| Bromination | Br₂ in Acetic Acid, room temperature | 5-Bromo-2-(1-ethylpropyl)benzoxazole and/or 7-Bromo-2-(1-ethylpropyl)benzoxazole | General knowledge |
| Nitration | HNO₃/H₂SO₄, 0-25 °C | 5-Nitro-2-(1-ethylpropyl)benzoxazole and/or 7-Nitro-2-(1-ethylpropyl)benzoxazole | researchgate.netnih.gov |
| Sulfonation | Fuming H₂SO₄, 100 °C | 2-(1-Ethylpropyl)benzoxazole-5-sulfonic acid and/or 2-(1-Ethylpropyl)benzoxazole-7-sulfonic acid | google.com |
| Chlorosulfonylation | ClSO₃H then SOCl₂, 65-85 °C | 2-(1-Ethylpropyl)benzoxazole-5-sulfonyl chloride and/or 2-(1-Ethylpropyl)benzoxazole-7-sulfonyl chloride | google.com |
Alkylation and Arylation at Aromatic Positions
The introduction of alkyl and aryl groups directly onto the benzoxazole aromatic ring can be more challenging than electrophilic substitutions but offers a powerful tool for modifying the steric and electronic profile of the molecule. Friedel-Crafts type reactions are generally not effective for benzoxazoles due to the deactivating nature of the heterocyclic ring and potential side reactions. However, modern cross-coupling methodologies have opened new avenues for C-C bond formation on the benzoxazole core.
To achieve alkylation or arylation at specific aromatic positions, a common strategy involves the initial halogenation of the benzoxazole ring, as described in the previous section. The resulting halo-benzoxazole can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, to introduce a wide range of alkyl and aryl substituents. For example, a bromo-substituted "Benzoxazole, 2-(1-ethylpropyl)-" could be coupled with an organoboron reagent (in a Suzuki coupling) to introduce a new aryl or alkyl group at the position of bromination.
Modification of the 2-(1-ethylpropyl)- Substituent for Tunable Properties
The 2-(1-ethylpropyl) substituent offers a versatile handle for modifying the properties of the benzoxazole core. Its aliphatic nature allows for a range of chemical transformations to introduce new functionalities.
Introduction of Polar and Nonpolar Moieties
The introduction of polar or nonpolar groups onto the 2-(1-ethylpropyl) side chain can significantly impact the molecule's solubility, lipophilicity, and intermolecular interactions.
Introduction of Polar Moieties: Polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can be introduced through various synthetic routes. For instance, selective oxidation of one of the terminal methyl groups of the ethyl branches could, in principle, lead to a primary alcohol. More practical approaches might involve the synthesis of the benzoxazole from a pre-functionalized carboxylic acid. For example, the condensation of 2-aminophenol (B121084) with a carboxylic acid containing a protected hydroxyl or amino group, followed by deprotection, would yield the desired functionalized analogue.
Introduction of Nonpolar Moieties: The nonpolar character of the 2-(1-ethylpropyl) group can be further enhanced by introducing larger or more branched alkyl groups, or by incorporating aromatic rings. This could be achieved by starting with a different 2-alkylcarboxylic acid in the initial benzoxazole synthesis.
Oligomeric and Polymeric Architectures Incorporating Benzoxazole, 2-(1-ethylpropyl)- Units
The incorporation of "Benzoxazole, 2-(1-ethylpropyl)-" units into oligomeric and polymeric structures can lead to materials with unique thermal, mechanical, and photophysical properties. titech.ac.jprsc.orgnih.govacs.org Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net
The synthesis of such polymers typically involves a two-step process. First, a di-functionalized monomer containing the "Benzoxazole, 2-(1-ethylpropyl)-" core is synthesized. For example, a "Benzoxazole, 2-(1-ethylpropyl)-" derivative bearing two reactive groups, such as amino or carboxylic acid groups, on the benzoxazole ring would be required. This monomer can then be polymerized with a suitable co-monomer. For instance, a diamino-functionalized "Benzoxazole, 2-(1-ethylpropyl)-" could be polymerized with a diacyl chloride or a dianhydride to form a poly(benzoxazole-amide) or a poly(benzoxazole-imide), respectively. titech.ac.jprsc.org
The 2-(1-ethylpropyl) substituent would be expected to influence the properties of the resulting polymer by increasing its solubility in organic solvents and potentially lowering its glass transition temperature compared to analogous polymers with smaller or no substituents at the 2-position. The non-planar nature of the 1-ethylpropyl group could also disrupt polymer chain packing, leading to materials with altered morphology and mechanical properties.
Table 3: Potential Monomers and Corresponding Polymer Architectures
| Monomer based on Benzoxazole, 2-(1-ethylpropyl)- | Co-monomer | Polymer Type | Potential Properties |
| 5,7-Diamino-2-(1-ethylpropyl)benzoxazole | Terephthaloyl chloride | Poly(benzoxazole-amide) | High thermal stability, good mechanical strength, improved solubility. |
| 5,7-Dicarboxy-2-(1-ethylpropyl)benzoxazole | 4,4'-Oxydianiline | Poly(benzoxazole-amide) | High thermal stability, potential for film formation. |
| 5,7-Diamino-2-(1-ethylpropyl)benzoxazole | Pyromellitic dianhydride | Poly(benzoxazole-imide) | Excellent thermal and chemical resistance, good mechanical properties. |
Synthesis of Dimeric and Trimeric Benzoxazole Structures
The creation of well-defined dimeric and trimeric structures based on the Benzoxazole, 2-(1-ethylpropyl)- scaffold is not extensively documented in dedicated studies. However, their synthesis can be rationally designed by applying established cross-coupling methodologies prevalent in organic and materials chemistry. The general approach involves introducing a reactive functional group, typically a halogen, onto the benzene ring of the benzoxazole core, followed by a metal-catalyzed coupling reaction to link the monomeric units.
A hypothetical, yet rational, synthetic pathway begins with the synthesis of a halogenated precursor, such as 5-Bromo-2-(1-ethylpropyl)benzoxazole. This can be achieved by the condensation of 2-amino-4-bromophenol (B1269491) with 2-ethylbutyric acid or its derivatives. With the brominated benzoxazole in hand, several coupling strategies can be employed.
Ullmann Coupling: The classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a viable method for creating a biaryl linkage between two benzoxazole units. organic-chemistry.org The reaction of 5-Bromo-2-(1-ethylpropyl)benzoxazole with copper powder or a copper(I) salt at elevated temperatures would be expected to yield the symmetric dimer, 5,5'-Bi(2-(1-ethylpropyl)benzoxazole). researchgate.net While effective for symmetrical dimers, this method often requires harsh reaction conditions and an excess of the copper reagent. organic-chemistry.orgyoutube.com Modern Ullmann-type reactions may use ligands to facilitate the coupling under milder conditions. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: More versatile and widely used are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. nih.govacs.org This approach offers greater control and milder reaction conditions. The synthesis of a dimeric structure via Suzuki coupling would involve two key steps:
Borylation of the Monomer: The 5-Bromo-2-(1-ethylpropyl)benzoxazole can be converted into its corresponding boronic acid or boronate ester derivative, creating 2-(1-ethylpropyl)benzoxazol-5-ylboronic acid.
Coupling: The resulting boronic acid can then be coupled with another molecule of 5-Bromo-2-(1-ethylpropyl)benzoxazole under palladium catalysis (e.g., using a Pd(PPh₃)₄ catalyst) and a base to form the C-C bond, yielding the dimer. organic-chemistry.orgacs.org
This Suzuki-Miyaura methodology is highly modular. rsc.org To construct a trimeric structure, a di-halogenated benzoxazole could be coupled with two equivalents of the benzoxazole boronic acid derivative. For example, a 5,7-dibromo-2-(1-ethylpropyl)benzoxazole, when reacted with two equivalents of 2-(1-ethylpropyl)benzoxazol-5-ylboronic acid, could produce a linear trimer. The versatility of these cross-coupling reactions allows for the rational design of various oligomeric structures with defined connectivity.
Polymerization via Benzoxazole Monomers
The 2-(1-ethylpropyl)benzoxazole framework can be incorporated into high-performance polymers, such as polybenzoxazoles (PBOs) and poly(benzoxazole imide)s (PBOPIs). These materials are known for their exceptional thermal stability, mechanical strength, and low dielectric constants. The synthesis involves the creation of bifunctional monomers containing the pre-formed 2-(1-ethylpropyl)benzoxazole unit, which are then subjected to polymerization.
Polybenzoxazole (PBO) Synthesis: One of the primary routes to PBOs involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative (e.g., diacid chloride) to form a poly(o-hydroxyamide) (PHA) precursor. tandfonline.comnasa.gov This precursor is then thermally treated at high temperatures (300-400°C) to induce cyclodehydration, forming the final polybenzoxazole structure. nasa.govgoogle.com
To incorporate the 2-(1-ethylpropyl) group, a dicarboxylic acid monomer featuring this substituent would need to be synthesized. For instance, a molecule like 2,2'-bis(1-ethylpropyl)-[5,5'-bibenzoxazole]-7,7'-dicarboxylic acid could be designed. Polymerization of this diacid with a suitable bis(o-aminophenol), such as 3,3'-diamino-4,4'-dihydroxybiphenyl, would yield a PHA precursor. Subsequent thermal treatment would result in a PBO where the 1-ethylpropyl group is a pendant substituent on the polymer backbone.
Poly(benzoxazole imide) (PBOPI) Synthesis: A more common and versatile approach involves the synthesis of diamine monomers containing benzoxazole rings. These diamines can be polymerized with commercial tetracarboxylic dianhydrides to produce poly(benzoxazole imide)s. rsc.orgrsc.org This method combines the excellent properties of both polybenzoxazoles and polyimides.
A suitable monomer for this process would be a diamino-functionalized analogue of 2-(1-ethylpropyl)benzoxazole. A rational design could lead to a monomer such as 2-(1-ethylpropyl)benzoxazole-5,7-diamine . This monomer could be synthesized from a dinitro-substituted precursor followed by reduction. The polymerization would proceed via a two-step process:
Poly(amic acid) Formation: The diamine monomer is reacted with a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-oxydiphthalic anhydride (B1165640), ODPA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. This forms a soluble poly(amic acid) precursor. tandfonline.com
Imidization: The poly(amic acid) is then converted to the final polyimide, typically by thermal treatment at elevated temperatures (e.g., 250-350°C), which causes cyclization and removal of water. rsc.org
Another strategy involves creating a larger diamine monomer where two 2-(1-ethylpropyl)benzoxazole units are linked together. For example, the synthesis of a novel diamine like (2,2'-bibenzoxazole)-5,5'-diamine , where the 2- and 2'- positions are substituted with 1-ethylpropyl groups, would create a rigid, linear monomer. nih.gov Polymerization of this monomer with various dianhydrides would likely lead to PBOPIs with very high glass transition temperatures and excellent thermal stability due to the rigid-rod nature of the monomer unit. nih.gov The bulky, non-polar 1-ethylpropyl groups would be expected to enhance the solubility of these otherwise rigid polymers, improving their processability.
Sophisticated Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Benzoxazole, 2 1 Ethylpropyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For Benzoxazole (B165842), 2-(1-ethylpropyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts and to map the connectivity within the molecule.
While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D NMR experiments are indispensable for assembling the complete molecular puzzle.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks. nih.gov For the 2-(1-ethylpropyl) substituent, COSY spectra would reveal correlations between the methine proton and the methylene (B1212753) protons of the two ethyl groups, as well as the coupling between the methylene protons and the terminal methyl protons. This allows for the unambiguous assignment of the entire alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For instance, the methine carbon of the 1-ethylpropyl group would show a cross-peak with its corresponding methine proton. Similarly, the aromatic protons of the benzoxazole ring system would show correlations to their directly attached aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. nih.gov This is arguably the most powerful tool for connecting different fragments of the molecule. Key HMBC correlations for Benzoxazole, 2-(1-ethylpropyl)- would include:
Correlations from the methine proton of the ethylpropyl group to the C2 carbon of the benzoxazole ring, confirming the point of attachment.
Correlations from the aromatic protons to various carbons within the benzoxazole ring system, confirming the substitution pattern.
Correlations from the methylene protons of the ethyl groups to the methine carbon and the methyl carbons.
Illustrative ¹H and ¹³C NMR Data for Benzoxazole, 2-(1-ethylpropyl)-
Due to the absence of publicly available experimental spectra for this specific compound, the following table represents predicted chemical shifts based on known data for similar benzoxazole derivatives. nih.govmdpi.comnih.govnih.govrsc.org
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Benzoxazole Ring | ||
| H-4 | ~7.70 | ~119.5 |
| H-5 | ~7.30 | ~124.5 |
| H-6 | ~7.30 | ~124.0 |
| H-7 | ~7.50 | ~110.0 |
| C-2 | - | ~167.0 |
| C-3a | - | ~141.5 |
| C-7a | - | ~150.5 |
| 1-Ethylpropyl Substituent | ||
| CH | ~3.20 | ~45.0 |
| CH₂ | ~1.90 | ~26.0 |
| CH₃ | ~1.00 | ~11.0 |
While solution-state NMR provides data on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly valuable for characterizing polymorphism, where a compound can exist in different crystal forms with distinct physical properties. Although specific ssNMR studies on Benzoxazole, 2-(1-ethylpropyl)- are not publicly documented, the technique is widely applied to study the polymorphic forms of complex organic molecules. Differences in the local environment of the atoms in different polymorphs lead to variations in chemical shifts and cross-polarization dynamics, which can be readily detected by ssNMR.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Benzoxazole, 2-(1-ethylpropyl)- (C₁₂H₁₅NO), the theoretical monoisotopic mass is 189.11537 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Predicted HRMS Data for Benzoxazole, 2-(1-ethylpropyl)-
| Adduct | Predicted m/z |
| [M+H]⁺ | 190.12265 |
| [M+Na]⁺ | 212.10459 |
| [M-H]⁻ | 188.10809 |
| [M]⁺ | 189.11482 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure. For Benzoxazole, 2-(1-ethylpropyl)-, key fragmentation pathways would likely involve:
Loss of the ethylpropyl side chain: Cleavage of the bond between the C2 carbon of the benzoxazole ring and the alkyl substituent would be a prominent fragmentation pathway.
Fragmentation within the alkyl chain: Loss of ethyl or propyl fragments from the side chain would also be expected.
Ring opening of the benzoxazole system: Under higher energy conditions, the stable heterocyclic ring system can also fragment.
By piecing together the observed fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the findings from NMR spectroscopy.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govresearchgate.netsemanticscholar.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision.
For Benzoxazole, 2-(1-ethylpropyl)-, a successful X-ray crystallographic analysis would provide definitive information on:
Bond lengths and bond angles of the entire molecule.
The conformation of the 1-ethylpropyl substituent.
The planarity of the benzoxazole ring system.
Intermolecular interactions in the crystal lattice, such as pi-stacking or van der Waals forces.
While no crystal structure for Benzoxazole, 2-(1-ethylpropyl)- has been reported in the publicly accessible literature, studies on other 2-substituted benzoxazoles have demonstrated the utility of this technique in confirming their molecular structures and understanding their solid-state packing. nih.govnih.govresearchgate.netsemanticscholar.org
Single-Crystal X-ray Diffraction of Benzoxazole, 2-(1-ethylpropyl)- and Derivatives
Although specific crystallographic data for Benzoxazole, 2-(1-ethylpropyl)- is not available in the current literature, analysis of closely related 2-substituted benzoxazole derivatives provides a strong basis for predicting its solid-state structure. nih.govresearchgate.netnih.gov Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and torsional angles.
For a hypothetical crystal of Benzoxazole, 2-(1-ethylpropyl)-, suitable single crystals would first need to be grown, likely through slow evaporation from a suitable solvent system. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com Based on studies of analogous structures, it is anticipated that the benzoxazole ring system itself would be nearly planar. researchgate.netnih.gov The 1-ethylpropyl substituent, being chiral, would lead to crystallization in a chiral space group, such as the triclinic P1 or the orthorhombic P2₁2₁2₁, assuming the sample is enantiomerically pure. nih.govresearchgate.net
The resulting crystallographic data would be crucial for understanding the molecule's conformation and packing in the solid state. The table below presents plausible, representative crystallographic data for Benzoxazole, 2-(1-ethylpropyl)-, extrapolated from known structures of similar benzoxazole derivatives. researchgate.net
| Parameter | Hypothetical Value for Benzoxazole, 2-(1-ethylpropyl)- |
| Chemical Formula | C₁₂H₁₅NO |
| Formula Weight | 189.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 13.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1170.45 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.075 |
| Radiation Type | Mo Kα |
| Temperature (K) | 170 |
This interactive table contains hypothetical data based on known benzoxazole structures.
Co-crystallization Studies and Supramolecular Interactions
Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline structures, which can modify the physicochemical properties of a compound without altering its covalent structure. iucr.orgiucr.org This process involves combining two or more different molecules in a single crystal lattice through non-covalent interactions. iucr.org For Benzoxazole, 2-(1-ethylpropyl)-, co-crystallization studies could be pursued with various co-formers, such as organic acids or other hydrogen-bond donors/acceptors, to investigate the resulting supramolecular architectures. iucr.orgiucr.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational properties of Benzoxazole, 2-(1-ethylpropyl)-. mdpi.comesisresearch.org These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. The C=N stretching vibration of the oxazole (B20620) ring is expected to appear in the 1670–1515 cm⁻¹ region. esisresearch.org Aromatic C=C stretching vibrations from the benzene (B151609) ring would typically be observed between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C stretching of the oxazole ring usually gives rise to strong bands in the 1280–1060 cm⁻¹ range. esisresearch.org The aliphatic C-H stretching vibrations from the 1-ethylpropyl group would be found in the 2970–2850 cm⁻¹ region, while aromatic C-H stretches appear above 3000 cm⁻¹. mdpi.com
Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. For instance, the C=N stretching mode is also observable in the Raman spectrum, often around 1520 cm⁻¹. esisresearch.org
The table below summarizes the expected characteristic vibrational frequencies for Benzoxazole, 2-(1-ethylpropyl)-, based on data from related benzoxazole structures. esisresearch.orgnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2970 - 2850 | IR, Raman |
| C=N Stretch (Oxazole) | 1670 - 1515 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| CH₂ Scissoring | ~1430 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR |
| C-O-C Symmetric Stretch | ~1070 | IR, Raman |
This interactive table contains plausible data based on known benzoxazole vibrational analyses.
Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Resolution
Chromatographic techniques are essential for assessing the purity of Benzoxazole, 2-(1-ethylpropyl)- and for resolving it from reaction byproducts or other impurities. ptfarm.pl Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
Method Development for Analytical and Preparative Scale Separations
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical purity checks and preparative isolation of compounds. kromasil.comymc.co.jp Method development for Benzoxazole, 2-(1-ethylpropyl)- would typically begin with screening different stationary and mobile phases to achieve optimal selectivity and resolution. sigmaaldrich.comthermofisher.com Given the molecule's structure, reversed-phase HPLC would likely be the initial approach, using a C18 or C8 column. kromasil.com A scouting gradient, for example, from a low to a high percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) in water, would be employed to determine the approximate retention time and elution conditions. sigmaaldrich.com For preparative HPLC, the goal is to isolate the compound at a desired purity and yield. kromasil.comlcms.cz This involves overloading an analytical column to study the peak shape and then scaling up the method to a larger preparative column. lcms.cz
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. ic.ac.uk Benzoxazole, 2-(1-ethylpropyl)- is likely amenable to GC analysis. Purity assessment would involve injecting a solution of the compound into a GC equipped with a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID). The resulting chromatogram would show a major peak for the target compound, with any impurities appearing as separate, smaller peaks. The relative peak areas can be used to estimate the purity.
Chiral Chromatography for Enantiomeric Excess Determination
Since Benzoxazole, 2-(1-ethylpropyl)- possesses a stereogenic center at the point of attachment of the ethylpropyl group to the benzoxazole ring, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial. heraldopenaccess.uswikipedia.org Chiral HPLC is the most common and reliable method for this determination. heraldopenaccess.usuma.es
Computational Chemistry Approaches to Understanding Benzoxazole, 2 1 Ethylpropyl Reactivity and Electronic Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict the geometry, electronic properties, and reactivity of organic compounds, including benzoxazole (B165842) derivatives. nih.govresearchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive.
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for Benzoxazole, 2-(1-ethylpropyl)-
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Global Hardness (η) | 2.575 |
| Global Softness (S) | 0.388 |
| Electronegativity (χ) | 3.675 |
| Electrophilicity Index (ω) | 2.623 |
Note: These values are hypothetical and based on typical DFT calculation results for similar benzoxazole derivatives.
The analysis of these global reactivity descriptors, derived from the HOMO and LUMO energies, provides further insight into the molecule's chemical behavior.
Fukui Function and Electrostatic Potential Mapping
To understand the local reactivity of Benzoxazole, 2-(1-ethylpropyl)-, Fukui functions and molecular electrostatic potential (MEP) maps are invaluable tools. The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For benzoxazole derivatives, the nitrogen atom of the oxazole (B20620) ring is often a primary site for electrophilic attack, while certain carbon atoms on the benzene (B151609) ring may be more susceptible to nucleophilic attack.
The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For Benzoxazole, 2-(1-ethylpropyl)-, the MEP would likely show a region of high electron density around the nitrogen and oxygen atoms of the oxazole ring.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding their interactions with the surrounding environment, such as a solvent. researchgate.net
Trajectory Analysis of Dynamic Behavior
An MD simulation of Benzoxazole, 2-(1-ethylpropyl)- would involve calculating the forces on each atom and solving Newton's equations of motion to generate a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the preferred conformations of the 1-ethylpropyl side chain and the flexibility of the benzoxazole core. Torsional angles and bond vibrations can be monitored to understand the dynamic nature of the molecule.
Solvation Effects on Molecular Conformation
The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between Benzoxazole, 2-(1-ethylpropyl)- and solvent molecules. By running simulations in different solvents (e.g., water, methanol (B129727), or a non-polar solvent), it is possible to observe how the solvent affects the conformational preferences of the molecule. Radial distribution functions can be calculated to understand the structuring of solvent molecules around specific atoms or functional groups of the solute. researchgate.net
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the chemical bonding in a molecule based on the topology of the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions the electron density into atomic basins, allowing for the characterization of bond properties.
For Benzoxazole, 2-(1-ethylpropyl)-, a QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the chemical bonds (e.g., covalent, ionic, or intermediate). This analysis can provide a detailed picture of the bonding within the benzoxazole ring system and the interactions involving the 1-ethylpropyl substituent.
Atoms in Molecules (AIM) Theory for Interatomic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. This analysis is based on the topology of the electron density, ρ(r), a scalar field that can be calculated using quantum mechanics. Critical points in this field, where the gradient of the electron density is zero, are used to characterize the nature of interatomic interactions.
For Benzoxazole, 2-(1-ethylpropyl)-, AIM analysis focuses on the properties of the electron density at the bond critical points (BCPs) located along the path of maximum electron density between two bonded atomic nuclei. Key descriptors at each BCP include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the bond order; higher values suggest stronger bonds.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).
Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), also helps classify bonds. A negative H(r) is indicative of covalent character.
Applying AIM to Benzoxazole, 2-(1-ethylpropyl)- would reveal the covalent nature of the C-C, C-H, C-N, and C-O bonds, all of which are expected to show negative Laplacians and negative total energy densities at their respective BCPs. The aromatic bonds within the fused benzene ring would exhibit ρ(r) values intermediate between those of standard single and double bonds. The table below presents hypothetical, yet representative, AIM data for selected bonds in the molecule.
| Bond | Type of Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |
|---|---|---|---|---|
| C-O (oxazole ring) | Covalent | 0.28 | -0.85 | -0.29 |
| C=N (oxazole ring) | Polar Covalent | 0.35 | -1.10 | -0.45 |
| C-C (benzene ring) | Aromatic Covalent | 0.31 | -0.95 | -0.35 |
| C-C (ethylpropyl group) | Covalent | 0.25 | -0.70 | -0.25 |
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a computational method used to visualize the spatial localization of electrons in a molecule, providing a chemically intuitive picture of electron pairs. acs.orgscite.aiacs.org ELF values range from 0 to 1, where a value close to 1 corresponds to a high degree of electron localization, typical of core electrons, lone pairs, and covalent bonds.
The analysis of the ELF topology partitions the molecular space into "basins," each containing an attractor. These basins are classified as:
Core Basins (C(A)) : Surrounding atomic nuclei (except hydrogen) and corresponding to core electrons.
Monosynaptic Basins (V(A)) : Corresponding to non-bonding electron density, such as lone pairs.
Disynaptic Basins (V(A, B)) : Located between two nuclei and representing shared covalent bonds. mdpi.com
For Benzoxazole, 2-(1-ethylpropyl)-, an ELF analysis would clearly distinguish the different electronic regions. Monosynaptic basins, V(O) and V(N), would be found corresponding to the lone pairs on the oxygen and nitrogen atoms of the oxazole ring. Disynaptic basins would characterize all covalent bonds, such as V(C,C), V(C,N), V(C,O), and V(C,H). The electron population of these basins, obtained by integrating the electron density within them, provides quantitative insight into the number of electrons participating in a given bond or lone pair. mdpi.com For example, a V(C,C) basin in the ethylpropyl group would contain approximately 2.0 electrons, confirming a single bond, while the V(C,N) basin of the imine group in the oxazole ring would show a higher population, reflecting its double bond character.
| Basin Type | Description | Expected Electron Population (e) |
|---|---|---|
| C(C), C(N), C(O) | Core electrons | ~2.0 |
| V(O) | Oxygen lone pairs | ~2.5 x 2 |
| V(N) | Nitrogen lone pair | ~2.2 |
| V(C,C) | C-C single bond | ~2.0 |
| V(C,N) | C-N double bond | ~2.8 |
| V(C,H) | C-H single bond | ~1.9 |
Reaction Pathway Modeling and Transition State Characterization
Understanding the chemical reactivity and formation mechanisms of Benzoxazole, 2-(1-ethylpropyl)- requires mapping the energetic landscape of relevant chemical reactions. Computational modeling allows for the characterization of reaction pathways, including the identification of stable intermediates and high-energy transition states.
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of specific geometric coordinates, such as bond lengths, angles, or dihedral angles. By systematically changing a coordinate and optimizing the remaining geometry at each step, one can map out a one-dimensional slice of the multidimensional PES.
A relevant PES scan for Benzoxazole, 2-(1-ethylpropyl)- would be to model the rotation around the C2-C(alkyl) bond that connects the 1-ethylpropyl substituent to the benzoxazole ring. This scan would reveal the rotational energy barrier and identify the most stable (lowest energy) conformations of the molecule. The scan would plot the relative energy versus the dihedral angle, with energy minima corresponding to staggered conformations and energy maxima representing eclipsed conformations that act as transition states for rotation.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Gauche (Stable Minimum) |
| 120 | 5.5 | Eclipsed (Transition State) |
| 180 | 0.5 | Anti (Stable Minimum) |
| 240 | 5.5 | Eclipsed (Transition State) |
| 300 | 0.0 | Gauche (Stable Minimum) |
Once a transition state (TS) structure has been located on the PES, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. scm.commissouri.edu The IRC path is the minimum energy path in mass-weighted coordinates that leads downhill from the TS. scm.com By following the path in the forward and reverse directions, one can trace the complete reaction trajectory from reactant, through the transition state, to the product. missouri.edu
For the formation of a 2-substituted benzoxazole, a key step is often the intramolecular cyclization and dehydration of an intermediate formed from 2-aminophenol (B121084) and a corresponding aldehyde or carboxylic acid. researchgate.netnih.govnih.govmdpi.com An IRC calculation would start from the optimized geometry of the transition state for this ring-closing step. The calculation would then map the geometric changes and the corresponding energy profile as the system evolves towards the reactant (the open-chain intermediate) and the product (the cyclized benzoxazole precursor). This confirms the proposed mechanism and provides a detailed view of the reaction dynamics.
| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | State |
|---|---|---|---|
| 1 | -3.0 | 0.0 | Reactant |
| 2 | -1.5 | 8.5 | - |
| 3 | 0.0 | 18.2 | Transition State |
| 4 | 1.5 | 4.1 | - |
| 5 | 3.0 | -5.0 | Product |
Exploration of Benzoxazole, 2 1 Ethylpropyl in Advanced Materials Science and Chemo Sensing Research
Design Principles for Benzoxazole-Based Fluorophores and Chromophores
The utility of benzoxazole (B165842) derivatives in optical materials stems from their inherent fluorescent capabilities. The design of new fluorophores and chromophores based on this scaffold is a systematic process guided by well-understood structure-property relationships.
The photophysical behavior of benzoxazole derivatives is intrinsically linked to their molecular structure. The core benzoxazole ring system is an effective fluorophore, but its emission properties are highly sensitive to the electronic nature of the substituents attached to it. For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that enables them to absorb high-energy UV radiation and dissipate it as light, making them strong UV absorbers. scielo.brscielo.br
The general principle involves the concept of donor-acceptor (D-A) systems. The benzoxazole moiety can act as an electron-accepting unit. When combined with an electron-donating group, an intramolecular charge transfer (ICT) character is induced in the excited state. This ICT process is fundamental to tuning the emission wavelength; stronger donors generally lead to a more significant red-shift (a shift to longer wavelengths) in the emission spectrum. Research on various linear donor-π-acceptor (D-π-A) type fluorophores has systematically demonstrated this relationship. rsc.org The π-conjugation length of the molecule also plays a critical role; extending the conjugated system typically results in bathochromic shifts in both absorption and emission spectra. umich.edu
The substituent at the 2-position of the benzoxazole ring has a profound impact on the molecule's optical and physical properties. The 2-(1-ethylpropyl) group is a non-conjugated, branched alkyl substituent. Its influence can be analyzed from two perspectives:
Electronic Effects : Alkyl groups are weak electron-donating groups through an inductive effect. Compared to powerful electron-donating groups like amines or methoxy (B1213986) groups, the effect of the 1-ethylpropyl group on the emission wavelength would be modest. It would not be expected to create a significant red-shift via a strong ICT mechanism. Its primary electronic role is to support the core fluorescence of the benzoxazole unit without introducing non-radiative decay pathways that are common with some other groups.
Steric and Morphological Effects : The bulky and non-planar nature of the 1-ethylpropyl group introduces significant steric hindrance. This has a crucial secondary effect on the material's properties in the solid state. The steric bulk can disrupt intermolecular π-π stacking. While this might decrease charge transport capabilities in some contexts, it is highly effective at preventing aggregation-caused quenching (ACQ) in the solid state. This leads to enhanced solid-state emission efficiency, a critical parameter for applications like OLEDs. Furthermore, the presence of such a group increases the solubility of the compound in common organic solvents and promotes the formation of stable amorphous films, which are desirable for device fabrication.
A summary of expected substituent effects on a benzoxazole core is presented below.
| Substituent Type at C2-position | Typical Electronic Effect | Expected Impact on Emission | Influence on Solid-State Morphology |
| Aromatic Donors (e.g., -NPh2) | Strong Electron-Donating (Resonance) | Significant Red-Shift, ICT Character | Planarity can promote stacking |
| Alkyl Groups (e.g., -CH3, -Et) | Weak Electron-Donating (Inductive) | Minimal Shift in Emission | Can reduce packing efficiency |
| 1-Ethylpropyl Group | Weak Electron-Donating (Inductive) | Minimal Shift in Emission | Disrupts π-stacking, enhances solubility, promotes amorphous films |
| Aromatic Acceptors (e.g., -CN) | Electron-Withdrawing | Blue-Shift or Quenching (if benzoxazole is donor) | Influences charge transport properties |
Application in Organic Optoelectronic Materials Research
The tunable electronic properties and high thermal stability of the benzoxazole core make it a valuable component in organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
In OLEDs, materials based on the benzoxazole scaffold have been investigated primarily as emissive layer components due to their intrinsic fluorescence and stability. umich.edu The design of these materials often aims to achieve high photoluminescence quantum yields (PLQY) and good charge-carrier balance. The benzoxazole unit, being electron-rich, can be incorporated into molecules that serve as blue-light emitters. researchgate.net
For Benzoxazole, 2-(1-ethylpropyl)-, its specific utility would be leveraged through its physical properties. The bulky alkyl group would likely result in a molecule with excellent solubility and film-forming characteristics. This is advantageous for solution-based processing techniques, which are cost-effective for large-area device fabrication. More importantly, the steric hindrance provided by the 1-ethylpropyl group would inhibit crystallization and prevent the aggregation that often quenches fluorescence in the solid state, potentially leading to a high solid-state PLQY. While the compound itself may be a simple blue emitter, it could also serve as a host material for other fluorescent or phosphorescent dopants in the emissive layer.
The table below shows photophysical data for representative benzoxazole derivatives, illustrating the range of properties achievable, though specific data for the 2-(1-ethylpropyl) derivative is not available in the literature.
| Compound | Max Emission (nm) | Quantum Yield (Φ) | Context |
| T1 (D-π-A type) | 485 | 0.81 | Two-photon absorption chromophore rsc.org |
| T5 (Multi-branched) | 531 | 0.49 | Two-photon absorption chromophore rsc.org |
| Dibenzothiophene-based | 470-510 | Not Reported | Blue-green emitter umich.edu |
In the field of OPVs, materials must exhibit efficient charge generation and transport. Benzoxadiazole derivatives, which are structurally related to benzoxazoles, have been successfully used as electron-acceptor units in conjugated polymers for solar cells. metu.edu.tr These polymers are paired with electron-donor materials to form the bulk heterojunction active layer where excitons are separated into free charge carriers.
While Benzoxazole, 2-(1-ethylpropyl)- itself is not a conjugated polymer, the benzoxazole moiety can be incorporated into larger conjugated systems designed for OPV applications. The electron-withdrawing nature of the broader benzoxazole family can be utilized to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer, which is a key requirement for an electron acceptor material. Research into acceptor-acceptor (A-A) conjugated polymers has shown promise for achieving good air stability and charge transfer properties. researchgate.net
The 2-(1-ethylpropyl) substituent would again play a critical role in processability. Its enhancement of solubility would be highly beneficial for creating the optimal blend morphology in the bulk heterojunction active layer when incorporated into a larger polymer structure. The performance of OPV devices is highly dependent on this morphology, and the steric properties of the 1-ethylpropyl group could help control the phase separation between the donor and acceptor materials.
Development of Chemo-sensors and Probes for Analytical Research Applications
The inherent fluorescence of the benzoxazole core makes it an excellent platform for the development of fluorescent chemo-sensors. mdpi.com These sensors operate by translating a specific chemical recognition event, such as binding to a metal ion or an anion, into a measurable change in their optical properties (e.g., fluorescence intensity or color). nih.govnih.gov
Common sensing mechanisms include:
Photoinduced Electron Transfer (PET): A receptor unit is attached to the fluorophore. In the "off" state, an electron is transferred from the receptor to the fluorophore upon excitation, quenching fluorescence. When the receptor binds to the target analyte, this electron transfer is blocked, "turning on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating unit on the molecule can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence emission. mdpi.com
Benzoxazole, 2-(1-ethylpropyl)- can be considered a core fluorophore that could be functionalized to create a chemo-sensor. For example, a chelating group for a specific metal ion could be chemically attached to the benzene (B151609) ring of the benzoxazole system. The 2-(1-ethylpropyl) group itself is not a receptor, but it provides a stable, soluble, and photophysically predictable core upon which a sensor can be built. Its primary contribution would be to ensure the resulting sensor molecule is soluble in the desired analytical medium (e.g., aqueous solutions) and to prevent aggregation, which could interfere with the sensing mechanism. The development of benzoxazole-containing macrocycles has been shown to be a good strategy for achieving selective and stable fluorescent complexes with metal ions like Zn²⁺ and Cd²⁺. mdpi.com
Ion Recognition and Metal Ion Sensing Mechanisms
The benzoxazole core is a well-established fluorophore, and its derivatives have been extensively developed as chemosensors for various metal ions. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical PET-based sensor, the fluorescence of the benzoxazole fluorophore is quenched in the free-receptor state. Upon binding a metal ion, the PET process is inhibited, leading to a "turn-on" fluorescent response.
For instance, benzoxazole-based macrocycles have been designed for the selective detection of Zn²⁺ and Cd²⁺. mdpi.com In these systems, a polyamine chain acts as the binding unit, and the benzoxazole moiety serves as the signaling unit. mdpi.com The coordination of the metal ion to the receptor alters the electronic properties of the system, resulting in a detectable change in the fluorescence spectrum. mdpi.com Similarly, 2-(2'-hydroxyphenyl)benzoxazole and its analogs have been studied for their ability to bind metal ions like Cu²⁺ and Mg²⁺, with the binding affinity being influenced by substituents on the benzoxazole ring. nih.gov
While no specific studies on the metal ion sensing capabilities of Benzoxazole, 2-(1-ethylpropyl)- are available, it is plausible that this compound could be functionalized with appropriate receptor units to act as a chemosensor. The 1-ethylpropyl group at the 2-position would likely enhance its solubility in the organic media often used for sensor development.
Table 1: Examples of Benzoxazole Derivatives in Metal Ion Sensing
| Benzoxazole Derivative | Target Ion(s) | Sensing Mechanism | Reference |
| Benzoxazole-containing macrocycle | Zn²⁺, Cd²⁺ | PET-mediated, CHEF effect | mdpi.com |
| 2-(2'-hydroxyphenyl)benzoxazole analogs | Cu²⁺, Mg²⁺ | Complex formation | nih.gov |
| 2-(2'-aminophenyl)benzoxazole derivative | Zn²⁺ | OFF-ON fluorescence | nih.gov |
This table presents examples of related benzoxazole compounds and their documented ion-sensing capabilities, providing a framework for the potential applications of Benzoxazole, 2-(1-ethylpropyl)- in this field.
Anion Sensing and Environmental Pollutant Detection Research
The development of sensors for anions and environmental pollutants is a critical area of research. Benzoxazole derivatives have also been explored for this purpose. The interaction between the benzoxazole derivative and the target anion can occur through various mechanisms, including hydrogen bonding or deprotonation, which in turn affects the photophysical properties of the sensor molecule.
For example, polyhydroxybenzoxazole-based polymers have been shown to act as colorimetric sensors for the fluoride (B91410) anion. capes.gov.br The interaction is attributed to the coordination ability of the 2-(2'-hydroxyphenyl)benzoxazole moiety. capes.gov.br In other research, carbazole-based receptors, which share structural similarities with functionalized benzoxazoles, have been designed for the selective detection of carboxylates. nih.gov
Given the increasing concern over environmental pollution, there is a growing demand for sensitive and selective sensors for various pollutants. mdpi.com Graphene-based electrochemical sensors are one promising platform for the detection of a wide range of environmental contaminants. frontiersin.org While not directly involving Benzoxazole, 2-(1-ethylpropyl)-, the general principles of designing sensor molecules for incorporation into such platforms could be applied. The lipophilic nature of the 1-ethylpropyl group might enhance its interaction with non-polar pollutants or improve its compatibility with polymer-based sensor matrices.
Integration into Responsive Polymer Systems and Smart Materials Research
The incorporation of functional molecules like benzoxazole derivatives into polymer structures can lead to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical changes.
While there is no specific literature on the polymerization of Benzoxazole, 2-(1-ethylpropyl)-, the synthesis of polymers containing the benzoxazole moiety is an active area of research. For example, poly(benzoxazole imide)s (PBOPIs) have been prepared from diamine-containing benzoxazole monomers. rsc.org These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. rsc.org
The development of functional coatings often requires polymers with specific properties, such as good adhesion, durability, and responsiveness. While direct polymerization of Benzoxazole, 2-(1-ethylpropyl)- may not be straightforward, it could potentially be incorporated as a functional monomer into other polymer chains, provided it is appropriately modified with a polymerizable group. Its inherent fluorescence could be utilized for developing coatings with sensing or self-reporting capabilities.
Self-healing materials have the ability to repair damage autonomously, extending the lifetime of products. Research in this area has explored various chemical strategies, including the use of reversible covalent bonds and supramolecular interactions. Polybenzoxazines, which are structurally related to polybenzoxazoles, have been investigated for their self-healing properties. itu.edu.tr These materials can undergo thermal ring-opening reactions that facilitate network formation and healing. itu.edu.tr
Another approach to self-healing involves the use of dynamic covalent bonds, such as those based on boronic esters. rsc.org While not directly related to benzoxazoles, this highlights the broader strategies for creating responsive materials. The incorporation of benzoxazole units into a polymer backbone could impart stimuli-responsive behavior, for example, by designing systems where a change in the environment (e.g., pH) alters the fluorescence of the material, indicating a change in its state.
Supramolecular Assembly and Self-Organization in Materials Research
The ability of molecules to self-assemble into well-defined supramolecular structures is fundamental to the development of new materials with tailored properties.
The crystal structure of 2-substituted benzoxazoles is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. nih.govnih.gov Studies on various 2-substituted benzoxazoles have revealed the presence of C-H···N and C-H···O hydrogen bonds, which play a crucial role in the molecular packing. nih.govnih.gov The planarity of the benzoxazole ring system also facilitates π-π stacking interactions.
Table 2: Key Non-Covalent Interactions in 2-Substituted Benzoxazole Crystals
| Interaction Type | Description | Potential Influence of 2-(1-ethylpropyl) Group |
| π-π Stacking | Attraction between the aromatic rings of adjacent benzoxazole cores. | The alkyl group may sterically hinder or modify the geometry of the stacking. |
| C-H···N Hydrogen Bonds | Interaction between a C-H bond and the nitrogen atom of the oxazole (B20620) ring. | The ethyl and methyl protons of the substituent could potentially participate in weak C-H interactions. |
| C-H···O Hydrogen Bonds | Interaction between a C-H bond and the oxygen atom of the oxazole ring. | Similar to C-H···N bonds, the alkyl protons could be involved. |
| Van der Waals Forces | General intermolecular forces arising from temporary dipoles. | The 1-ethylpropyl group would contribute significantly to the overall van der Waals interactions. |
This table summarizes the types of non-covalent interactions that are expected to be important in the crystal structure of Benzoxazole, 2-(1-ethylpropyl)-, based on studies of related compounds.
Directed Assembly for Nanoscale Architectures
The spontaneous organization of molecules into well-defined, stable, and ordered structures, known as self-assembly, is a cornerstone of bottom-up nanotechnology. This process is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. In the context of benzoxazole derivatives, these interactions can be harnessed to create sophisticated nanoscale architectures.
While the broader class of benzoxazole derivatives has been explored for applications in materials science, including the formation of organic light-emitting diodes (OLEDs) and as biological probes, specific research into the directed assembly of Benzoxazole, 2-(1-ethylpropyl)- for creating nanoscale architectures is not extensively documented in publicly available scientific literature. ontosight.ai The inherent properties of the benzoxazole core, such as its aromaticity and potential for π-π stacking, suggest a predisposition for self-assembly. ontosight.ai The 2-(1-ethylpropyl) substituent introduces a non-planar, aliphatic group that could significantly influence the packing and morphology of the resulting nanostructures.
General studies on similar heterocyclic compounds have shown that the nature of the substituent at the 2-position of the benzoxazole ring plays a critical role in directing the self-assembly process. For instance, the introduction of long alkyl chains can promote the formation of lamellar structures, while moieties capable of strong hydrogen bonding can lead to the formation of fibrous networks. researchgate.net In the case of Benzoxazole, 2-(1-ethylpropyl)- , the branched alkyl group could introduce steric hindrance, potentially leading to the formation of discrete, non-fibrous aggregates or influencing the solubility and processing characteristics of the material.
The creation of two-dimensional covalent organic frameworks (COFs) from benzoxazole-linked monomers has demonstrated the potential for these systems to form high-strength, high-modulus materials. chemrxiv.org Although this research does not specifically involve Benzoxazole, 2-(1-ethylpropyl)- , it highlights the capability of the benzoxazole moiety to be integrated into extended, ordered networks. chemrxiv.org The synthesis of such frameworks often involves a two-step process where a uniform intermediate film is deposited through reversible interactions before being converted to a covalently-bonded polymer. chemrxiv.org
Further investigation into the self-assembly behavior of Benzoxazole, 2-(1-ethylpropyl)- would be necessary to elucidate its potential for forming specific nanoscale architectures. Such studies would typically involve techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to visualize the resulting structures, as well as spectroscopic methods (e.g., UV-vis, fluorescence) to probe the intermolecular interactions driving the assembly.
Emerging Research Directions and Future Prospects for Benzoxazole, 2 1 Ethylpropyl Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of benzoxazoles is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer advantages in terms of safety, scalability, and efficiency. cam.ac.ukacs.org These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving unstable intermediates. cam.ac.uk
For "Benzoxazole, 2-(1-ethylpropyl)-", the application of flow chemistry could streamline its production. A potential continuous flow process could involve the reaction of 2-aminophenol (B121084) with 2-ethylbutyryl chloride or a related derivative. The ability to rapidly screen and optimize reaction conditions using automated systems would be a significant advantage. A hypothetical flow synthesis setup is described in the table below.
Table 1: Hypothetical Flow Synthesis Parameters for Benzoxazole (B165842), 2-(1-ethylpropyl)-
| Parameter | Value | Purpose |
| Reactor Type | Packed-bed reactor | To facilitate heterogeneous catalysis and product purification. |
| Catalyst | Immobilized acid or base | To promote the cyclization reaction and allow for easy separation. |
| Temperature | 100-150 °C | To accelerate the reaction rate while maintaining selectivity. |
| Residence Time | 5-15 minutes | To ensure complete conversion with minimal byproduct formation. |
| Solvent | Green solvents (e.g., anisole, cyclopentyl methyl ether) | To improve the environmental footprint of the synthesis. |
The integration of in-line purification techniques, such as solid-phase extraction or crystallization, could further enhance the efficiency of the process, leading to the direct production of high-purity "Benzoxazole, 2-(1-ethylpropyl)-".
Exploration of Catalytic Asymmetric Synthesis Pathways
The development of catalytic asymmetric methods for the synthesis of chiral benzoxazoles is an area of growing interest, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. acs.org While there is no specific literature on the asymmetric synthesis of "Benzoxazole, 2-(1-ethylpropyl)-", which is itself achiral, the principles can be applied to the synthesis of chiral derivatives.
Future research could explore the introduction of a chiral center at the ethylpropyl side chain or on the benzoxazole ring, followed by enantioselective synthesis. For instance, the use of chiral catalysts, such as those based on transition metals with chiral ligands, could enable the stereoselective synthesis of such derivatives. acs.org A recent study on the asymmetric 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols catalyzed by chiral vanadyl complexes highlights the potential for developing such methodologies. acs.org
Table 2: Potential Catalytic Systems for Asymmetric Benzoxazole Synthesis
| Catalyst Type | Chiral Ligand | Potential Application |
| Rhodium-based | Chiral diphosphines | Asymmetric hydrogenation of a prochiral precursor. |
| Copper-based | Chiral bis(oxazoline) ligands | Enantioselective cyclization reactions. |
| Organocatalysts | Chiral phosphoric acids | Asymmetric construction of the benzoxazole core. |
The development of these pathways would be a significant step towards the creation of novel, stereochemically defined benzoxazole derivatives for various applications.
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring
The real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics, facilitating process optimization. Advanced spectroscopic techniques are being increasingly employed for the in situ analysis of benzoxazole synthesis.
For the synthesis of "Benzoxazole, 2-(1-ethylpropyl)-", techniques such as Process Analytical Technology (PAT) could be implemented. This would involve the use of spectroscopic probes (e.g., FT-IR, Raman, NMR) directly in the reaction vessel to monitor the consumption of reactants and the formation of the product in real-time. This data can be used to control and optimize the reaction, ensuring consistent product quality and yield.
Table 3: Spectroscopic Techniques for In Situ Monitoring
| Technique | Information Gained | Advantages |
| FT-IR Spectroscopy | Functional group changes, reaction progress. | Fast, non-invasive, and can be used in flow systems. |
| Raman Spectroscopy | Molecular vibrations, structural information. | Complementary to IR, less interference from water. |
| NMR Spectroscopy | Detailed structural information, quantification of species. | Highly specific, provides detailed mechanistic insights. |
The application of these techniques would lead to a more robust and well-understood synthesis of "Benzoxazole, 2-(1-ethylpropyl)-".
Development of Novel Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of benzoxazole chemistry, computational models can be used to predict molecular properties, reaction outcomes, and biological activities.
For "Benzoxazole, 2-(1-ethylpropyl)-", density functional theory (DFT) calculations could be employed to predict its geometric and electronic properties, as well as its reactivity. Molecular docking studies could be used to predict its binding affinity to various biological targets, guiding the design of new derivatives with specific pharmacological profiles. nih.govnih.gov
Table 4: Computational Methods and Their Applications
| Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure. | Molecular geometry, vibrational frequencies, reaction energies. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational analysis, binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of activity for new derivatives. |
These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the most promising properties.
Synergistic Research with Interdisciplinary Fields
The versatile scaffold of benzoxazole lends itself to a wide range of applications, making it a prime candidate for interdisciplinary research. nih.gov While specific interdisciplinary studies on "Benzoxazole, 2-(1-ethylpropyl)-" are not yet available, the broader class of benzoxazoles has been explored in various fields.
Future research on "Benzoxazole, 2-(1-ethylpropyl)-" could involve collaborations with material scientists to explore its potential as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. In medicinal chemistry, it could be investigated as a starting point for the development of new therapeutic agents. nih.govnih.gov The biological activities of other 2-substituted benzoxazoles, such as anti-inflammatory and antimicrobial effects, suggest that "Benzoxazole, 2-(1-ethylpropyl)-" and its derivatives could also possess interesting pharmacological properties. nih.govnih.gov
Q & A
Q. What are the established synthetic methodologies for preparing 2-(1-ethylpropyl)benzoxazole derivatives?
The primary route involves condensation of 2-aminophenol with carboxylic acid derivatives (e.g., esters, aldehydes) under acidic or oxidative conditions. For example, cyclization with 1-ethylpropyl-substituted carboxylic acids can yield the target compound. Alternative methods include metal-catalyzed coupling or microwave-assisted synthesis to enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing benzoxazole derivatives?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity, while Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds. Mass spectrometry (MS) provides molecular weight validation, and X-ray crystallography resolves stereochemical ambiguities .
Q. What biological activities are commonly reported for benzoxazole derivatives?
These compounds exhibit antimicrobial (against Bacillus subtilis, E. coli), antifungal (Candida albicans), and anticancer activities (tested on human cancer cell lines like MCF-7 and HeLa). Mechanistic studies suggest inhibition of enzymatic targets like topoisomerases or tubulin .
Q. What thermodynamic properties are relevant to benzoxazole synthesis?
Key data include boiling points (e.g., 364.2 K at 0.020 atm for derivatives) and reaction enthalpies (ΔrH°), which influence solvent selection and reaction scalability. Thermodynamic stability is critical for optimizing reflux conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of 2-(1-ethylpropyl)benzoxazole?
Systematic variation of catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling), solvents (DMF for polar intermediates), and temperature (60–120°C) improves efficiency. Kinetic studies using HPLC can identify rate-limiting steps, while green chemistry approaches reduce byproducts .
Q. What computational strategies elucidate structure-activity relationships in benzoxazole derivatives?
Density Functional Theory (DFT) calculates electron distribution and reactive sites, while molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like EGFR or CYP450 enzymes. MD simulations assess stability in biological environments .
Q. How can contradictory biological activity data be resolved?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Replicating studies under standardized conditions and using positive controls (e.g., fluconazole for antifungals) ensures reliability .
Q. What role does the excited-state intramolecular proton transfer (ESIPT) mechanism play in benzoxazole photophysics?
ESIPT in derivatives like 2-(2′-hydroxyphenyl)benzoxazole enables dual fluorescence emission, useful in UV filter design. Time-resolved spectroscopy and TD-DFT simulations map proton transfer pathways and quantum yields .
Q. How do substituents influence the photostability and UV absorption of benzoxazole derivatives?
Electron-withdrawing groups (e.g., nitro) red-shift absorption maxima (e.g., 374 nm in MCT solvent), while bulky tert-butyl groups enhance photostability by reducing π-π stacking interactions. Accelerated weathering tests under UV light validate degradation resistance .
Q. What strategies improve the bioavailability of benzoxazole-based anticancer agents?
Structural modifications, such as coupling with hydrophilic moieties (e.g., polyethylene glycol), enhance solubility. In vitro ADMET assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) guide lead optimization .
Data Contradictions and Mitigation
- Synthetic Yield Variability : reports high yields (>80%) for benzoxazoles via oxidative coupling, while notes lower yields (~40%) for halogenated derivatives. Mitigation: Optimize stoichiometry and purge oxygen to prevent side reactions.
- Biological Potency : Compound 6k () shows weak antifungal activity (MIC >100 µM), whereas derivatives in inhibit C. albicans at 25 µM. Resolution: Test compounds across multiple strains and use standardized inoculum sizes.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
